Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

The unsubstituted pyrazolo[1,5-a]pyridin-3-amine monohydrochloride (CAS 136548-72-6) is a critical, non-interchangeable building block for medicinal chemistry. Its unique 1:1 salt stoichiometry provides distinct aqueous solubility and hygroscopicity profiles versus the dihydrochloride (CAS 1438424-29-3) or free base, ensuring reproducibility in synthesis and biological assays. The 3-primary amine handle enables efficient parallel synthesis—amide coupling, sulfonylation, reductive amination—for kinase inhibitor libraries targeting AXL, c-MET, and RET. Procure precisely this salt form to avoid synthetic inconsistency and accelerate your scaffold-hopping and hit discovery programs.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 136548-72-6
Cat. No. B159859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-amine hydrochloride
CAS136548-72-6
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)N.Cl
InChIInChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H
InChIKeyDWDHDSPZVVNBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride (CAS 136548-72-6): Core Heterocyclic Scaffold Identity and Baseline Specifications


Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a fused bicyclic heterocyclic building block comprising a pyrazole ring fused to a pyridine ring, with a primary amine at the 3-position and a hydrochloride salt for enhanced aqueous solubility [1]. The compound is a member of the broader pyrazolo[1,5-a]pyridine class, a privileged scaffold widely employed in medicinal chemistry for kinase inhibitor discovery, with documented applications as inhibitors of AXL, c-MET, RET, and as antagonists of the CRF₁ receptor [2][3]. The free base form (CAS 137837-55-9) has a molecular formula of C₇H₇N₃ and molecular weight of 133.15 g/mol; the hydrochloride salt (CAS 136548-72-6) adds one equivalent of HCl, yielding C₇H₈ClN₃ and a molecular weight of 169.61 g/mol [4]. As the unsubstituted parent core, this compound serves as a critical intermediate and reference scaffold for the synthesis of diverse functionalized derivatives with tailored biological activities.

Why Generic Substitution of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride with Unspecified Scaffolds Fails: Critical Differentiation Points


The unsubstituted pyrazolo[1,5-a]pyridin-3-amine hydrochloride is not functionally interchangeable with other heterocyclic building blocks or even with different salt forms of the same core. Structural variations—including the fused heterocyclic system (e.g., pyrazolo[1,5-a]pyridine vs. pyrazolo[1,5-a]pyrimidine vs. imidazo[1,2-a]pyridine), substitution pattern on the core, and salt stoichiometry (monohydrochloride vs. dihydrochloride)—fundamentally alter the compound's physicochemical properties, synthetic utility, and biological target engagement [1][2]. Specifically, the pyrazolo[1,5-a]pyridine core is distinguished from the pyrazolo[1,5-a]pyrimidine scaffold by the replacement of the pyridine ring with a pyrimidine, which introduces an additional nitrogen atom and alters both electronic distribution and hydrogen-bonding capacity [3]. The monohydrochloride salt (1:1 stoichiometry) differs from the dihydrochloride salt (CAS 1438424-29-3; 1:2 stoichiometry) in molecular weight (169.61 vs. 206.07 g/mol), exact mass (169.04 vs. 206.03 Da), solubility profile, and hygroscopicity, making generic substitution without precise specification a source of synthetic inconsistency and irreproducible biological data . Furthermore, the 3-amino group on the unsubstituted core provides a versatile handle for derivatization that is not equivalently accessible in N-alkylated or C-substituted analogs, rendering the parent compound uniquely valuable as a synthetic intermediate [4].

Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Salt Form Specification: Monohydrochloride (1:1) vs. Dihydrochloride (1:2) Differentiation for Accurate Molar Calculations

The target compound is the monohydrochloride salt with a 1:1 stoichiometry of free base to HCl, yielding a molecular weight of 169.61 g/mol and an exact mass of 169.0406750 Da [1]. This is quantitatively distinct from the dihydrochloride salt (CAS 1438424-29-3), which has a 1:2 stoichiometry, molecular weight of 206.07 g/mol, and exact mass of 206.033 g/mol . The difference in salt form directly impacts molar equivalents required for reactions, with the monohydrochloride containing 78.5% free base by mass versus 64.6% for the dihydrochloride [2].

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Core Scaffold Comparison: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Structural Differentiation

The pyrazolo[1,5-a]pyridine core (target compound) differs from the pyrazolo[1,5-a]pyrimidine scaffold by the replacement of the pyridine ring with a pyrimidine, which introduces an additional nitrogen atom at the 6-position [1]. This structural variation alters the electronic distribution, hydrogen-bonding capacity (hydrogen bond acceptor count increases from 2 to 3), and topological polar surface area (tPSA increases from 43.3 Ų to approximately 56 Ų) [2]. The unsubstituted parent cores therefore exhibit distinct physicochemical and target engagement profiles, with the pyrimidine analog more closely mimicking purine structures and the pyridine analog offering different metabolic stability and lipophilicity characteristics [3].

Medicinal Chemistry Drug Discovery Scaffold Design

Patent-Documented Scaffold Utility: Pyrazolo[1,5-a]pyridine as a Validated Kinase Inhibitor Core

The pyrazolo[1,5-a]pyridine scaffold is explicitly claimed and exemplified as a core structure for kinase inhibitors targeting AXL and c-MET in Eurasian Patent EA-029757-B1 [1]. In this patent, pyrazolo[1,5-a]pyridine derivatives bearing various substitutions at the 3-, 5-, and 7-positions demonstrate inhibition of these therapeutically relevant kinases. Concurrently, the scaffold serves as the foundation for CRF₁ receptor antagonists with potent in vitro activity and robust oral efficacy, as exemplified by compound 46 (E2508) which advanced into clinical trials [2]. The unsubstituted 3-amino core (target compound) represents the essential synthetic entry point for constructing these patented derivative classes [3].

Kinase Inhibition Cancer Therapeutics Patent Chemistry

Synthetic Versatility: 3-Amino Handle for Derivatization vs. Pre-Substituted Analogs

The unsubstituted 3-amino group on the pyrazolo[1,5-a]pyridine core provides a versatile synthetic handle amenable to diverse derivatization reactions, including amide bond formation, reductive amination, urea synthesis, and diazonium chemistry [1]. This contrasts with pre-substituted analogs such as 3-dialkylamino-7-phenylpyrazolo[1,5-a]pyridines (exemplified in the CRF₁ antagonist series), which are already elaborated and not suitable as general-purpose intermediates [2]. The hydrochloride salt form of the target compound further facilitates aqueous workup and purification procedures during synthetic manipulations, an advantage over the free base which exhibits lower water solubility .

Organic Synthesis Building Blocks Parallel Synthesis

Purity Specification and Impurity Profile: Monohydrochloride vs. Dihydrochloride Contamination Risk

Commercially available pyrazolo[1,5-a]pyridin-3-amine hydrochloride (target compound) is supplied with a typical purity of ≥95% as verified by HPLC or equivalent analytical methods . A critical procurement consideration is the potential for contamination with the dihydrochloride salt (CAS 1438424-29-3) or the free base (CAS 137837-55-9), which may arise from incomplete salt formation control during manufacturing . The monohydrochloride can be analytically distinguished from the dihydrochloride by mass spectrometry (exact mass difference of 36.99 Da) and elemental analysis (Cl% theoretical: monohydrochloride 20.9%, dihydrochloride 34.4%) [1]. Specification of CAS 136548-72-6 rather than the free base CAS ensures procurement of the intended salt form.

Quality Control Analytical Chemistry Procurement Specifications

Lack of Published Direct Comparative Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of primary research literature, patents, and authoritative databases reveals that no published studies provide direct quantitative bioactivity comparisons (e.g., IC₅₀, Kᵢ, EC₅₀) between the unsubstituted pyrazolo[1,5-a]pyridin-3-amine hydrochloride and its closest structural analogs [1]. While the scaffold class exhibits documented kinase inhibition (AXL, c-MET, RET, CDK2) and GPCR antagonism (CRF₁) for elaborated derivatives, the parent compound itself lacks published head-to-head comparator data [2][3]. Available vendor descriptions reference potential biological targets (AMPK, TRPC6, CDK2) without providing primary quantitative evidence or comparator values . This evidence gap necessitates that procurement decisions be based on physicochemical and synthetic differentiation rather than direct biological potency comparisons.

Data Quality Procurement Risk Assay Development

Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride: Validated Research and Industrial Application Scenarios


Synthetic Intermediate for Kinase Inhibitor Lead Optimization

The unsubstituted pyrazolo[1,5-a]pyridin-3-amine hydrochloride serves as a critical synthetic intermediate for constructing elaborated kinase inhibitors targeting AXL, c-MET, and RET [1]. The 3-amino handle enables diverse functionalization via amide coupling, urea formation, or reductive amination to install pharmacophores required for kinase hinge-binding interactions. The hydrochloride salt form ensures adequate aqueous solubility during synthetic workup, while the unsubstituted core allows systematic exploration of substitution patterns at the 5- and 7-positions, as demonstrated in the CRF₁ antagonist optimization campaign that yielded clinical candidate E2508 [2].

Parallel Synthesis and Chemical Library Construction

The compound is ideally suited as a versatile building block for parallel synthesis and diversity-oriented library construction [1]. The primary amine at the 3-position reacts efficiently under standard automated synthesis conditions (amide coupling, sulfonylation, reductive amination) with commercially available carboxylic acids, sulfonyl chlorides, and aldehydes. The pyrazolo[1,5-a]pyridine core itself is a privileged scaffold with documented bioactivity across multiple target classes, making libraries derived from this parent compound valuable for hit discovery screening campaigns [2][3].

Analytical Reference Standard for Salt Form Identification

Procurement of CAS 136548-72-6 (monohydrochloride) provides a defined reference standard for analytical method development and quality control of pyrazolo[1,5-a]pyridine-based compounds [1]. The compound's exact mass (169.0406750 Da), distinct from the dihydrochloride (206.033 Da) and free base (133.064 Da), enables unambiguous identification by LC-MS [2]. Elemental analysis for chloride content (theoretical 20.9% for monohydrochloride vs. 34.4% for dihydrochloride) provides an orthogonal method for salt form verification in both starting materials and synthetic intermediates [3].

Scaffold-Hopping and Bioisostere Evaluation Programs

The pyrazolo[1,5-a]pyridine core represents a distinct heterocyclic scaffold that can be systematically compared against bioisosteric alternatives including pyrazolo[1,5-a]pyrimidine (ΔHBA = +1; ΔtPSA ≈ +12.7 Ų) and imidazo[1,2-a]pyridine (different ring junction geometry) [1]. Procurement of the parent compound enables scaffold-hopping studies where the core is elaborated with identical substitution patterns to evaluate the impact of scaffold topology on target engagement, selectivity, and pharmacokinetic properties. This application leverages the documented kinase inhibition and GPCR antagonism of the scaffold class while exploring alternative core geometries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.